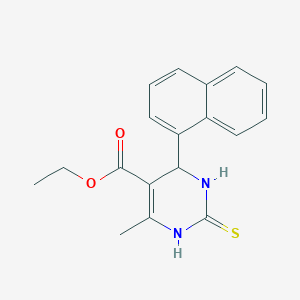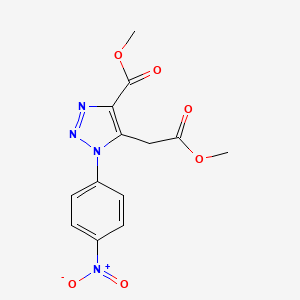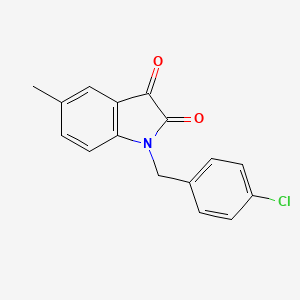
1,1-二羧基环丙烷二甲酯
概述
描述
Dimethyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of cyclopropane, featuring two ester groups attached to the same carbon atom in the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
科学研究应用
Dimethyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Material science: It is employed in the development of new materials with unique properties, such as polymers and resins.
作用机制
Target of Action
Dimethyl cyclopropane-1,1-dicarboxylate primarily targets the enzyme known as ketol-acid reductoisomerase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential components for protein synthesis and metabolic processes within the cell .
Mode of Action
The interaction of Dimethyl cyclopropane-1,1-dicarboxylate with its target enzyme is characterized by strong inhibition . The compound binds to the enzyme in a time-dependent manner, leading to the formation of an enzyme-inhibitor complex . This binding process is facilitated by low rate constants for both the formation and dissociation of the complex .
Biochemical Pathways
Upon binding to ketol-acid reductoisomerase, Dimethyl cyclopropane-1,1-dicarboxylate affects the biosynthesis of branched-chain amino acids . This disruption can have downstream effects on various cellular processes, including protein synthesis and metabolism .
Result of Action
The molecular and cellular effects of Dimethyl cyclopropane-1,1-dicarboxylate’s action primarily involve the inhibition of ketol-acid reductoisomerase . By inhibiting this enzyme, the compound disrupts the biosynthesis of branched-chain amino acids, potentially affecting protein synthesis and other metabolic processes within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base such as sodium ethoxide. The reaction proceeds via an intramolecular condensation mechanism, forming the cyclopropane ring . The reaction conditions typically involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of dimethyl cyclopropane-1,1-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反应分析
Types of Reactions
Dimethyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Substitution reactions: It can participate in substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium ethoxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include cyclopropane derivatives with different functional groups, such as carboxylic acids, alcohols, and substituted esters .
相似化合物的比较
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Cyclopropane-1,1-dicarboxylic acid: The parent acid form of the compound.
Cyclopropane-1,1-dicarboxamide: An amide derivative of the compound.
Uniqueness
Dimethyl cyclopropane-1,1-dicarboxylate is unique due to its specific ester groups, which influence its reactivity and solubility. The methyl esters make it more volatile and easier to handle in certain synthetic applications compared to its ethyl or acid counterparts .
属性
IUPAC Name |
dimethyl cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLZZMFFZUSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074351 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6914-71-2 | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of dimethyl cyclopropane-1,1-dicarboxylate highlighted in the research?
A1: Dimethyl cyclopropane-1,1-dicarboxylate serves as a crucial building block in various synthetic transformations. Notably, it participates in:
- [1] Synthesis of 2,3,4,11b-Tetrahydro-1H-pyridazino[6,1-a]isoquinolines: The compound undergoes a three-component reaction with 2-alkynylbenzaldehydes and a sulfonohydrazide, catalyzed by silver(I) triflate and nickel(II) perchlorate hexahydrate. This reaction proceeds through a tandem 6-endo-cyclization and [3+3] cycloaddition sequence, yielding the desired heterocycles [, ].
- [2] Synthesis of Substituted 5-Pentanolides: Samarium(II) iodide promotes a reductive ring-opening reaction of dimethyl cyclopropane-1,1-dicarboxylate, enabling the synthesis of substituted 5-pentanolides from carbonyl compounds [, ].
- [3] Formation of 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives: Dimethyl cyclopropane-1,1-dicarboxylate reacts with phthalazinium dicyanomethanides in the presence of scandium triflate catalyst (Sc(OTf)3) to produce 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with high yields and excellent diastereoselectivities [].
Q2: How do Lewis acids influence the reactivity of dimethyl cyclopropane-1,1-dicarboxylate?
A: Research indicates that Lewis acids like tin(IV) chloride (SnCl4), titanium tetrachloride (TiCl4), and gallium trichloride (GaCl3) can form complexes with dimethyl cyclopropane-1,1-dicarboxylate []. This complexation activates the cyclopropane ring, making it more susceptible to nucleophilic attack and facilitating ring-opening reactions.
Q3: Can you elaborate on the stereochemical outcomes observed in reactions involving dimethyl cyclopropane-1,1-dicarboxylate?
A3: The stereochemical outcome of reactions involving dimethyl cyclopropane-1,1-dicarboxylate is influenced by several factors, including the nature of the reactants, catalysts, and reaction conditions. For example:
- [4] Reactions with Sulfur and Phosphorus Ylides: When reacted with a γ-alkoxy-alkylidene malonate in the presence of sulfur and phosphorus ylides, dimethyl cyclopropane-1,1-dicarboxylates are formed with specific diastereoselectivities [, ].
- [5] Reactions with Phthalazinium Dicyanomethanides: The reaction of dimethyl cyclopropane-1,1-dicarboxylate with phthalazinium dicyanomethanides catalyzed by Sc(OTf)3 yields 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with excellent diastereoselectivities [].
Q4: What analytical techniques are commonly used to characterize and study dimethyl cyclopropane-1,1-dicarboxylate and its derivatives?
A4: Researchers employ a variety of techniques to analyze these compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 35Cl, 71Ga, 119Sn nuclei): Used to determine the structures of the complexes formed between dimethyl cyclopropane-1,1-dicarboxylate and Lewis acids [].
- Diffusion-Ordered Spectroscopy (DOSY): Provides information about the diffusion coefficient in solution and the molecular masses of complexes [].
- X-ray Diffraction: Used to determine the single-crystal structure of the complex formed between dimethyl cyclopropane-1,1-dicarboxylate and SnCl4 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)





